Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo-
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Overview
Description
Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- is a synthetic organochlorine compound known for its use as an insecticide. It is structurally related to DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane), which was widely used in the mid-20th century for controlling mosquito-borne diseases like malaria and typhus . The compound’s chemical structure includes two 4-chlorophenyl groups and three bromine atoms attached to an ethane backbone, making it highly stable and persistent in the environment.
Preparation Methods
The synthesis of ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- typically involves the bromination of 2,2-bis(4-chlorophenyl)ethane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling due to the reactivity of bromine and the potential formation of by-products . Industrial production methods often involve large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- undergoes several types of chemical reactions, including:
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like zinc dust. The major products formed from these reactions are often less toxic and more biodegradable than the parent compound .
Scientific Research Applications
Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- has been extensively studied for its applications in various fields:
Mechanism of Action
The primary mechanism of action of ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- involves disruption of the nervous system in insects. It interferes with the normal function of sodium channels in nerve cells, leading to uncontrolled nerve impulses and eventual paralysis and death of the insect . The compound’s molecular targets include voltage-gated sodium channels, and its effects are mediated through pathways involving oxidative stress and disruption of cellular homeostasis .
Comparison with Similar Compounds
Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- is similar to other organochlorine compounds such as:
DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane): Both compounds share a similar structure and mode of action, but DDT has been more widely studied and used.
DDE (1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene): A major metabolite of DDT, DDE is less effective as an insecticide but more persistent in the environment.
DDD (1,1-dichloro-2,2-bis(4-chlorophenyl)ethane): Another DDT metabolite, DDD has similar properties but is less toxic to non-target organisms.
The uniqueness of ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- lies in its bromine atoms, which confer different chemical and physical properties compared to its chlorinated analogs .
Properties
CAS No. |
4399-08-0 |
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Molecular Formula |
C14H9Br3Cl2 |
Molecular Weight |
487.8 g/mol |
IUPAC Name |
1-chloro-4-[2,2,2-tribromo-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Br3Cl2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H |
InChI Key |
CCSXMKDJTJMYHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Br)(Br)Br)Cl |
Origin of Product |
United States |
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